2-Hydroxyamino-3-methyl-3H-imidazo[4,5-f]quinoline falls under the category of heterocyclic aromatic amines. It is primarily sourced from cooked meats, where it can form as a result of amino acid reactions with creatine and sugars at high temperatures. The compound has been studied extensively due to its mutagenic properties, particularly its role in DNA binding and potential carcinogenic effects in humans.
The synthesis of 2-hydroxyamino-3-methyl-3H-imidazo[4,5-f]quinoline typically involves a series of chemical reactions that convert its precursor compounds into the desired product. One established method includes:
The structure of the synthesized compound is confirmed through mass spectral analysis and various derivatization techniques that enhance detection capabilities.
The molecular formula of 2-hydroxyamino-3-methyl-3H-imidazo[4,5-f]quinoline is C10H10N4O. Its structure features:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared spectroscopy have been employed to elucidate the molecular structure, confirming the presence of key functional groups.
2-Hydroxyamino-3-methyl-3H-imidazo[4,5-f]quinoline is involved in several significant chemical reactions:
These reactions highlight the importance of this compound in toxicological studies.
The mechanism by which 2-hydroxyamino-3-methyl-3H-imidazo[4,5-f]quinoline exerts its effects involves several steps:
Quantitative assessments have demonstrated specific mutagenic activities associated with this compound.
The physical and chemical properties of 2-hydroxyamino-3-methyl-3H-imidazo[4,5-f]quinoline include:
These properties are essential for understanding its behavior in various environments.
2-Hydroxyamino-3-methyl-3H-imidazo[4,5-f]quinoline has several important applications:
The ongoing research into this compound continues to shed light on its significance in toxicology and public health.
The systematic IUPAC name for this heterocyclic aromatic amine is N-(3-methylimidazo[4,5-f]quinolin-2-yl)hydroxylamine, which precisely defines the hydroxylamine substituent on the nitrogen at position 2 of the methylimidazoquinoline scaffold [3] [6]. The compound’s fused tricyclic structure consists of a quinoline ring system annulated with an imidazole ring, where the methyl group occupies position 3 and the hydroxylamino group modifies position 2.
Table 1: Standard and Alternative Designations
Nomenclature Type | Identifier | |
---|---|---|
IUPAC Name | N-(3-methylimidazo[4,5-f]quinolin-2-yl)hydroxylamine | |
CAS Registry Number | 77314-23-9 | |
Common Synonyms | 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline; N-Hydroxy-3-methyl-3H-imidazo(4,5-F)quinoline-2-amine; 3H-Imidazo(4,5-F)quinoline-2-amine, N-hydroxy-3-methyl- | [2] [5] |
These synonyms reflect historical naming conventions and registry entries across chemical databases. The term "oxime" occasionally appears in older literature (e.g., "1,3-Dihydro-3-methyl-2H-imidazo(4,5-F)quinolin-2-one oxime") but is chemically inaccurate, as oximes typically involve C=NOH functionality rather than the N–NHOH linkage present here [2].
The molecular formula C₁₁H₁₀N₄O confirms the elemental composition: 11 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom [3] [6]. This formula distinguishes it from its parent compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ, C₁₁H₁₀N₄), by the replacement of an amino hydrogen with a hydroxyl group [1] [8].
The molecular weight is 214.22 grams per mole, calculated as:
High-resolution mass spectrometry yields an exact mass of 214.0855 atomic mass units, consistent with theoretical predictions [3] [6]. This mass serves as a benchmark for analytical identification via liquid chromatography-mass spectrometry (LC-MS) techniques.
Isotopically labeled analogs—particularly carbon-13 (¹³C) and nitrogen-15 (¹⁵N) variants—are synthesized to investigate metabolic activation pathways and DNA adduct formation. While synthetic details are scarce in public literature, labeled derivatives are inferred to be indispensable in:
The hydroxylamino group (–NHOH) is a common labeling site, as its oxygen can be replaced with ¹⁸O to study enzymatic reduction or oxidation kinetics. Such tracers enable precise quantification in biological matrices at trace concentrations (pmol/g tissue) [3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (400 MHz, DMSO-d₆) reveals distinct proton environments [3] [6]:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) in positive mode shows the protonated molecular ion [M+H]⁺ at m/z 215.09 [3]. Major fragmentation pathways include:
Infrared (IR) Spectroscopy
Key absorptions (KBr pellet) [5]:
Computational Descriptors
Table 2: Key Spectroscopic Assignments
Technique | Key Signals | Interpretation |
---|---|---|
¹H-NMR | δ 3.9 ppm (s, 3H) | N–CH₃ methyl group |
δ 7.5–9.0 ppm (m, 5H) | Quinoline ring protons | |
δ 10.2 ppm (br s, 1H) | –NHOH proton | |
ESI-MS | m/z 215.09 | [M+H]⁺ molecular ion |
IR | 1,220 cm⁻¹ | N–O stretching vibration |
These spectral profiles provide definitive fingerprints for validating synthetic batches and detecting the compound in complex biological or environmental samples [2] [5] [6].
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